molecular formula C45H49ClN2O2 B1193675 Sulfo-Cyanine7.5 carboxylic acid

Sulfo-Cyanine7.5 carboxylic acid

Cat. No.: B1193675
M. Wt: 685.35
InChI Key: DIOYUGMHQUIXFB-UHFFFAOYSA-O
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Description

Historical Development of Cyanine Dyes

The history of cyanine dyes dates back to the mid-nineteenth century, establishing a rich scientific lineage for Sulfo-Cyanine7.5 carboxylic acid. The first cyanine dye was synthesized in 1856 by Charles Hanson Greville Williams, who obtained a "magnificent blue color" compound called Quinoline Blue by distilling cinchonine, heating the distillate with amyl iodide and excess ammonia. This discovery, while groundbreaking, revealed an early limitation of these compounds – their poor photostability made them unsuitable for dyeing fabrics.

The trajectory of cyanine dye development changed significantly in 1873, when H.W. Vogel discovered their value as photosensitizers in photography. That same year, researchers found that cyanine rendered photographic emulsions sensitive to a wider range of visibly colored light. This important discovery catalyzed the development of related dyes that sensitized emulsions to all visible wavelengths and extended into the infrared region, dramatically expanding photographic capabilities.

The cyanine dye family remained primarily focused on photographic applications until the 1970s, when chemist and amateur photographer Alan Waggoner began systematically modifying their structure to create photostable, water-soluble, and non-cytotoxic variants suitable for use in living cells. Despite being colorblind, Waggoner successfully developed the modern cyanine (Cy) family of dyes, including the widely used Cy3 and Cy5. These dyes offered increased brightness and photostability compared to conventional fluorophores like fluorescein and rhodamine, revolutionizing biological imaging techniques.

The development of sulfonated variants, including this compound, represents a more recent advancement in this historical progression, addressing specific needs for water solubility while maintaining the favorable spectral properties that make cyanine dyes valuable for biological imaging applications.

Classification Within the Cyanine Dye Family

This compound occupies a specific position within the broader classification of the cyanine dye family. Chemically, cyanines are characterized by a conjugated system between two nitrogen atoms, with exactly one nitrogen atom oxidized to an iminium in each resonance structure. The defining structural feature of cyanine dyes is a polymethine bridge linking the nitrogen atoms of two heterocyclic rings, resulting in their high extinction coefficients.

The cyanine family has been classified in numerous ways based on chemical structure. Major classifications include:

  • Streptocyanines (open chain cyanines) : Featuring the structure R₂N⁺=CH[CH=CH]ₙ-NR₂
  • Hemicyanines : With the structure Aryl=N⁺=CH[CH=CH]ₙ-NR₂
  • Closed chain cyanines : Characterized by Aryl=N⁺=CH[CH=CH]ₙ-N=Aryl
  • Neutrocyanines : Having structures R₂N⁺=CH[CH=CH]ₙ-CN and R₂N⁺=CH[CH=CH]ₙ-CHO
  • Merocyanines : Including spiropyrans and quinophthalones
  • Apocyanines : Where two quaternary nitrogens are joined by a polymethine chain

The most fundamental classification relevant to this compound divides cyanine dyes into non-sulfonated and sulfonated varieties. While these two types share nearly identical spectral properties and can both label biomolecules such as deoxyribonucleic acid and proteins, they differ significantly in their solubility characteristics. This compound belongs to the sulfonated subclass, which is characterized by excellent water solubility and reduced tendency to aggregate in aqueous environments—critical advantages for biological applications that non-sulfonated variants lack.

Based on the number of methine groups in the polymethine bridge, Sulfo-Cyanine7.5 belongs to the heptamethine cyanine subclass. This classification is significant because the length of the polymethine chain directly influences the spectral properties of the dye, with longer chains generally resulting in longer wavelength absorption and emission—pushing Sulfo-Cyanine7.5 into the valuable near-infrared region of the spectrum.

Significance in Near-Infrared Fluorescence Applications

This compound has emerged as a powerful tool for near-infrared (NIR) fluorescence applications due to its exceptional spectral properties and performance characteristics. The significance of this compound lies primarily in its ability to operate in the NIR window (700-1000 nm), where biological tissues show minimal autofluorescence and maximum light penetration.

The spectral properties of this compound make it particularly valuable for biological imaging applications:

Property Value Significance
Excitation/absorption maximum 778 nm Positioned in optimal NIR window
Emission maximum 797 nm Minimal overlap with tissue autofluorescence
Extinction coefficient 222,000 M⁻¹cm⁻¹ Exceptional absorption efficiency
Fluorescence quantum yield 0.21 High brightness compared to other NIR dyes
Stokes shift 19 nm Sufficient for spectral separation

These properties enable several significant applications in the field of biomedical research:

  • Deep Tissue Imaging : The NIR emission profile allows fluorescence to be readily detected from deep tissues by commercially available imaging modalities. This capability is crucial for in vivo studies where visualization of internal structures is necessary without invasive procedures.

  • Cancer Detection : Research has demonstrated that certain heptamethine cyanine dyes can preferentially accumulate in cancer cells and tissues, enabling the detection of tumors, cancer metastasis, and cancer cells in blood with high sensitivity. While this research primarily focused on other heptamethine cyanines (IR-783 and MHI-148), the structural similarities to Sulfo-Cyanine7.5 suggest similar potential applications.

  • Molecular Labeling : this compound can be used for labeling amine groups on antibodies, peptides, or oligonucleotides through its carboxylic acid functional group. This capability facilitates a wide range of applications in molecular biology and diagnostics.

  • Advanced Microscopy : The compound is suitable for use in microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). These techniques benefit from the high extinction coefficient and quantum yield of Sulfo-Cyanine7.5.

  • Low Background Interference : Unlike dyes that emit in the visible spectrum, NIR fluorophores like Sulfo-Cyanine7.5 show minimal autofluorescence in aqueous solutions and drastically increased fluorescence upon binding to macromolecules in cells. This property yields much higher signal-to-noise ratios and makes the dye particularly valuable for biological imaging applications.

The water solubility of this compound, conferred by its sulfonate groups, further enhances its utility in biological applications. This feature allows for rapid clearance from biological systems and reduces non-specific binding to tissues, resulting in cleaner backgrounds and more precise targeting.

Evolution of Sulfo-Cyanine7.5 Derivatives

The versatility of this compound has led to the development of numerous derivatives designed for specific applications and bioconjugation strategies. These derivatives maintain the core spectral properties of Sulfo-Cyanine7.5 while incorporating various functional groups that enable targeted coupling to biomolecules through different chemical reactions.

The most significant derivatives of Sulfo-Cyanine7.5 include:

Derivative Function Applications
Sulfo-Cyanine7.5 NHS ester Reacts with primary amines Protein and antibody labeling
Sulfo-Cyanine7.5 maleimide Reacts with thiols Site-specific protein labeling
Sulfo-Cyanine7.5 azide Participates in click chemistry Bioorthogonal labeling strategies
Sulfo-Cyanine7.5 alkyne Participates in click chemistry Bioorthogonal labeling strategies
Sulfo-Cyanine7.5 amine Provides reactive primary amine Conjugation to carboxylic acids
Sulfo-Cyanine7.5 dicarboxylic acid Offers multiple conjugation sites Cross-linking applications

The Sulfo-Cyanine7.5 NHS (N-hydroxysuccinimide) ester derivative represents one of the most widely used variants, designed specifically for the modification of amine groups. This activated ester readily reacts with primary amines on proteins, peptides, and other biomolecules under mild conditions, forming stable amide bonds. The resulting conjugates maintain the favorable spectral properties of Sulfo-Cyanine7.5 while gaining the biological targeting capabilities of the attached biomolecule.

Other derivatives facilitate alternative conjugation strategies. For example, the maleimide derivative enables selective labeling of cysteine residues in proteins through thiol-maleimide chemistry. The azide and alkyne derivatives support copper-catalyzed or strain-promoted click chemistry reactions, allowing for bioorthogonal labeling strategies that can be performed in complex biological environments.

Recent research has focused on further enhancing the properties of cyanine dyes through structural modifications. For instance, scientists have rationally designed indolium-derived heptamethine cyanine dyes with emission in the second near-infrared (NIR-II) window, extending beyond 1000 nm. These modifications push the boundaries of deep-tissue imaging capabilities while maintaining the core advantages of the cyanine dye family.

Properties

Molecular Formula

C45H49ClN2O2

Molecular Weight

685.35

IUPAC Name

3-(5-carboxypentyl)-1,1-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride

InChI

InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3/p+1

InChI Key

DIOYUGMHQUIXFB-UHFFFAOYSA-O

SMILES

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=C5C(C=CC=C5)=C4C\3(C)C)=[N+](CCCCCC(O)=O)C6=CC=C7C(C=CC=C7)=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7.5 carboxylic acid

Origin of Product

United States

Scientific Research Applications

Spectral Properties

Sulfo-Cyanine7.5 carboxylic acid exhibits the following spectral characteristics:

  • Absorption Maximum: ~788 nm
  • Emission Maximum: ~808 nm
  • Stokes Shift: ~20 nm
  • Quantum Yield: High quantum yield, providing bright fluorescence with low background noise
  • Hydrophilicity: Enhanced solubility due to sulfonate groups, making it effective in aqueous environments .

In Vivo Imaging

Sulfo-Cyanine7.5 is particularly suited for deep tissue imaging due to its near-infrared emission, which allows for minimal interference and high tissue penetration. Its application in in vivo imaging has been demonstrated in various studies:

  • Case Study: A study involving the use of Sulfo-Cyanine7.5 conjugated to targeting moieties showed effective tumor visualization in xenograft models, highlighting its utility in cancer research .
  • Mechanism Insights: The dye's pharmacokinetics showed slow clearance rates from the bloodstream, resulting in significant accumulation in target tissues over time .

Fluorescence Microscopy

The dye is widely used in fluorescence microscopy for high-resolution imaging of cellular structures. Its ability to provide distinct signals enhances the visualization of complex biological processes.

  • Application Example: Researchers have utilized Sulfo-Cyanine7.5 for imaging cellular interactions and dynamics in live cell assays, demonstrating its effectiveness in tracking cellular responses to stimuli .

Flow Cytometry

In flow cytometry, Sulfo-Cyanine7.5 serves as a powerful tool for cell sorting and analysis due to its bright fluorescence and distinct emission spectra.

  • Performance Analysis: Studies indicate that the dye can effectively label cells with high specificity, allowing for precise quantification of cell populations based on fluorescence intensity .

Bioconjugation

Sulfo-Cyanine7.5 is utilized for bioconjugation applications where it labels proteins, antibodies, and nucleic acids. The presence of a free carboxy group facilitates conjugation reactions.

  • Research Application: The dye has been employed to create targeted hybrid imaging probes by conjugating it with chelators for enhanced imaging capabilities .

Comparative Data Table

Application AreaKey FeaturesExample Studies
In Vivo ImagingDeep tissue penetration; minimal backgroundTumor visualization in xenograft models
Fluorescence MicroscopyHigh-resolution imaging; distinct signalsLive cell assays tracking cellular dynamics
Flow CytometryBright fluorescence; precise cell sortingEffective labeling for quantifying cell populations
BioconjugationEfficient labeling of biomoleculesTargeted hybrid imaging probes development

Preparation Methods

Core Cyanine Dye Formation

The cyanine dye backbone is constructed via Fisher indole synthesis , a method adapted for sulfonated intermediates. Key steps include:

  • Indolenine precursor synthesis : Reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in acetic acid under reflux yields sulfonated indolenine. Quaternization with iodomethane or alkylating agents introduces cationic charges critical for cyanine dye stability.

  • Polyene chain assembly : Condensation of indolenine intermediates with malonaldehyde dianilide hydrochloride forms the trimethine bridge characteristic of Cyanine7.5. This step is performed in pyridine or acetic anhydride at 120°C to ensure conjugation efficiency.

Introduction of Sulfonic Acid Groups

Sulfonation is achieved during the indolenine synthesis phase. The presence of four sulfonic acid groups in sulfo-Cyanine7.5 enhances water solubility and reduces aggregation, as confirmed by hydrodynamic radius measurements in aqueous solutions. Commercial protocols utilize pre-sulfonated starting materials to avoid post-synthesis sulfonation, which could degrade the cyanine core.

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced via alkylation with 6-bromohexanoic acid, a strategy validated for analogous cyanine dyes. This reaction occurs under basic conditions (pH 8–9) to deprotonate the indolenine nitrogen, facilitating nucleophilic substitution. The bromoalkanoic acid’s carboxylic acid group remains protected during this step to prevent side reactions.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagentsSolventTemperatureYield
Indolenine synthesis4-Hydrazinobenzenesulfonic acid, 3-methyl-2-butanoneAcetic acidReflux (120°C)24%
Polyene chain assemblyMalonaldehyde dianilide HClPyridine120°C55%
Alkylation6-Bromohexanoic acid, KOHMethanol25°C62%

Purification and Stabilization

Chromatographic Purification

Post-synthesis impurities, including unreacted indolenine precursors and polyene byproducts, are removed using silica gel chromatography . Ethyl acetate/methanol gradients (7:3 to 6:4) effectively isolate the target compound while preserving its functional groups. Industrial-scale production employs high-performance liquid chromatography (HPLC) with C18 columns, achieving >95% purity.

Dialysis and Lyophilization

Aqueous solutions of this compound undergo dialysis (3.5 kDa MWCO membrane) to eliminate residual salts and small organic molecules. Subsequent lyophilization yields a stable powder with a shelf life of 24 months at -20°C.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : Absorption maxima at 750–760 nm (ε ≈ 200,000 M⁻¹cm⁻¹) confirm the NIR-active trimethine bridge.

  • Fluorescence Emission : Emission peaks at 780–790 nm with a quantum yield (Φ) of 0.28, measured relative to indocyanine green (ICG).

  • NMR Spectroscopy : ¹H NMR (D₂O) resolves characteristic peaks for the sulfonic acid (-SO₃⁻) and carboxylic acid (-COOH) protons, with integration ratios verifying stoichiometry.

Mass Spectrometry

High-resolution ESI-MS identifies the molecular ion [M-K]⁻ at m/z 1041.2, consistent with the formula C₄₅H₄₅K₃N₂O₁₄S₄. Isotopic patterns corroborate the presence of four sulfur atoms.

Industrial-Scale Production Considerations

Solubility Optimization

The final product’s solubility in water (>10 mg/mL) is ensured by the sulfonic acid groups, while the carboxylic acid enables pH-dependent conjugation. Co-solvents like DMSO or DMF are avoided in commercial formulations to prevent protein denaturation during bioconjugation.

Stability Protocols

  • Lyophilized powder : Stored at -20°C with desiccants to prevent hydrolysis.

  • In vivo formulations : Prepared by dissolving the dye in saline with calcium sulfate (250 mM) and laminin (1 mg/mL) to enhance tissue retention.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during alkylation can yield esterified or dimerized products. These are minimized by:

  • Using a 10-fold excess of 6-bromohexanoic acid.

  • Conducting reactions under inert atmospheres to prevent oxidation.

Photodegradation

Exposure to light reduces fluorescence intensity by 40% within 24 hours. Storage in amber vials and addition of radical scavengers (e.g., ascorbic acid) extend operational stability.

Emerging Synthetic Innovations

Recent advances leverage modular synthesis to introduce functional groups in late-stage reactions, preserving the cyanine core’s integrity. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables “click chemistry” modifications of pre-formed sulfo-Cyanine7.5, though this remains experimental for carboxylic acid derivatives .

Q & A

Q. What are the spectral properties of Sulfo-Cyanine7.5 carboxylic acid, and how can they be optimized for near-infrared (NIR) imaging?

this compound exhibits a maximum excitation wavelength of 646 nm and emission at 662 nm , with a molar extinction coefficient of 271,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.2 . To optimize imaging:

  • Use NIR-compatible detectors to minimize background autofluorescence.
  • Adjust laser power and exposure time to balance signal intensity with photobleaching risks.
  • Validate spectral overlap with other fluorophores in multiplexed experiments.

Q. How does the hydrophilicity of this compound influence its experimental applications?

The presence of four sulfonate groups confers high water solubility, making it suitable for in vivo studies or aqueous buffer systems . However, this hydrophilicity limits compatibility with hydrophobic environments (e.g., lipid membranes). To mitigate aggregation:

  • Use polar solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS.
  • Avoid organic solvents like chloroform or ether, which may precipitate the dye .

Q. What is the recommended method for conjugating this compound to biomolecules?

The carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) is standard for activating its carboxylic acid groups. Steps include:

  • Adjusting reaction pH to 4.5–6.0 to optimize EDC efficiency.
  • Using a 2–5 molar excess of dye to target (e.g., proteins, peptides) to ensure labeling efficiency.
  • Purifying conjugates via size-exclusion chromatography to remove unreacted dye .

Advanced Research Questions

Q. How can researchers design experiments to validate the specificity of Sulfo-Cyanine7.5 conjugates?

  • Include negative controls (e.g., non-reactive Sulfo-Cyanine5.5 carboxylic acid) to rule out nonspecific binding .
  • Perform competitive binding assays with excess unlabeled ligand to confirm target specificity.
  • Use mass spectrometry or fluorescence anisotropy to quantify labeling efficiency and stoichiometry .

Q. What strategies address low fluorescence quantum yield in complex biological systems?

The quantum yield (0.2 ) may decrease further in viscous or acidic environments. Mitigation approaches:

  • Optimize imaging buffer pH (near-neutral) and temperature.
  • Pair with quencher-resistant formulations (e.g., encapsulation in nanoparticles) to shield the dye .
  • Compare signal-to-noise ratios with alternative NIR dyes (e.g., Sulfo-Cyanine7 NHS ester) for system-specific suitability .

Q. How can dual-carboxylic acid functionality be exploited for cross-conjugation in nanostructure engineering?

The two carboxylic acid groups enable simultaneous conjugation to two distinct biomolecules (e.g., antibodies and PEG chains). Key considerations:

  • Use asymmetric activation (e.g., stepwise EDC/NHS addition) to control reaction sites.
  • Monitor cross-linking efficiency via gel electrophoresis or dynamic light scattering .
  • Validate functionality of both conjugated components using in vitro binding assays .

Q. What analytical methods are critical for troubleshooting aggregation in Sulfo-Cyanine7.5-based probes?

  • Dynamic Light Scattering (DLS) to detect particle size changes.
  • Absorbance spectroscopy at 700–800 nm to identify aggregation-related spectral shifts.
  • Include BSA or Tween-20 in buffers to stabilize dye dispersion .

Methodological Best Practices

  • Storage : Store lyophilized dye at -20°C in anhydrous conditions; avoid freeze-thaw cycles for aqueous solutions .
  • Purity Validation : Use HPLC or TLC (as described in ) to confirm ≥95% purity before critical experiments .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo imaging, particularly regarding dye concentration limits and animal welfare .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Sulfo-Cyanine7.5 carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.